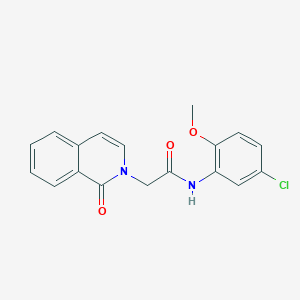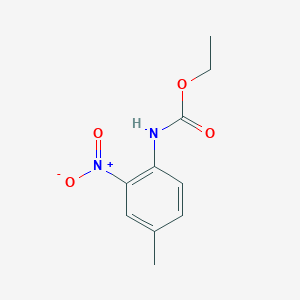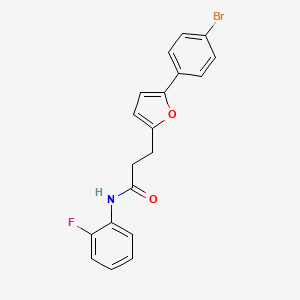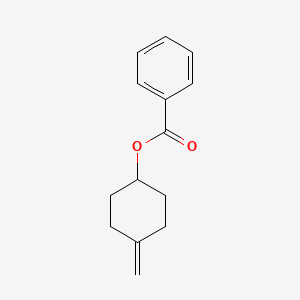![molecular formula C12H14O2 B11944466 Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione CAS No. 98230-16-1](/img/structure/B11944466.png)
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is a unique organic compound with the molecular formula C12H14O2 and a molecular weight of 190.244 g/mol . This compound is characterized by its complex polycyclic structure, which includes multiple fused cyclopentane rings. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not widely published. general synthetic strategies may include cyclization reactions, reduction processes, and functional group modifications to achieve the desired polycyclic structure .
Industrial Production Methods
The compound is usually produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is not well-defined, as it is primarily used in early-stage research. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione include:
Decahydrodicyclopenta[CD]pentalene: A related polycyclic compound with a similar core structure but different functional groups.
Hexahydrodicyclopenta[CD]pentalene-1,6-dione: Another polycyclic compound with fewer hydrogen atoms and different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of cyclopentane rings and functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
98230-16-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[7.2.1.04,11.06,10]dodecane-5,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14/h5-10H,1-4H2 |
InChI Key |
LOBDTEAMNCFGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C1C(=O)C4C3C(C2=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)






